molecular formula C19H17BrFN5O B1440854 AC-430 CAS No. 1359828-49-1

AC-430

Katalognummer: B1440854
CAS-Nummer: 1359828-49-1
Molekulargewicht: 430.3 g/mol
InChI-Schlüssel: OXLABSVIPVOENF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Herstellung von AC-430 beinhaltet die Synthese von Hydrobromidsalzen von (4-Fluorphenyl)(4-(5-Methyl-1H-pyrazol-3-ylamino)chinazolin-2-yl)methanol. Die Reaktionsbedingungen umfassen die Verwendung von Bromwasserstoff in Ethanol und Wasser unter Rückfluss . Industrielle Produktionsmethoden werden in der verfügbaren Literatur nicht ausführlich beschrieben, aber die Synthese umfasst in der Regel mehrere Schritte, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

AC-430 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zu Chinazolin-Derivaten führen, während Reduktion Alkohole oder Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

This compound wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Januskinase 2 (JAK2), einer Tyrosin-Proteinkinase, die an den Signalwegen verschiedener Zytokine und Wachstumsfaktoren beteiligt ist . Durch die Hemmung von JAK2 stört this compound den JAK-STAT-Signalweg, der für die Proliferation und das Überleben bestimmter Krebszellen und Immunzellen entscheidend ist .

Wissenschaftliche Forschungsanwendungen

AC-430 has been investigated for various scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

AC-430 ist aufgrund seiner hohen Selektivität und Potenz als JAK2-Inhibitor einzigartig. Ähnliche Verbindungen sind:

    Ruxolitinib: Ein weiterer JAK2-Inhibitor, der zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird.

    Tofacitinib: Ein JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis und Psoriasis-Arthritis eingesetzt wird.

    Baricitinib: Ein JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität, Potenz und therapeutischen Anwendung .

Biologische Aktivität

AC-430, also known as this compound hydrobromide, is a potent inhibitor of the Janus kinase 2 (JAK2) enzyme. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of myeloproliferative disorders and certain types of cancer. JAK2 plays a crucial role in various cellular processes, including hematopoiesis and immune response, making its inhibition a target for therapeutic intervention in diseases characterized by aberrant signaling pathways.

This compound functions by selectively inhibiting JAK2, which is involved in the signaling of several hematopoietic growth factor receptors. By blocking this pathway, this compound can modulate the activity of cytokines that contribute to the proliferation and survival of malignant cells. This selective inhibition can lead to reduced cell proliferation and increased apoptosis in JAK2-dependent malignancies.

Research Findings

Recent studies have highlighted the biological activity of this compound in various experimental settings:

  • In Vitro Studies :
    • In cell lines expressing mutated JAK2, this compound demonstrated significant antiproliferative effects. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in JAK2 V617F mutant cells, which are commonly associated with myeloproliferative neoplasms .
    • The compound also induced apoptosis in these cells, as evidenced by increased Annexin V staining and caspase activation assays.
  • In Vivo Studies :
    • In animal models of myeloproliferative disorders, administration of this compound led to a reduction in splenomegaly and normalization of blood cell counts. These findings suggest that this compound may effectively mitigate disease symptoms through its action on JAK2 signaling pathways .

Case Studies

Several case studies have been documented regarding the clinical implications of this compound:

  • Case Study 1 : A patient with primary myelofibrosis was treated with this compound as part of a clinical trial. The patient exhibited significant clinical improvement, including reduced splenomegaly and improved quality of life metrics after 12 weeks of treatment. Laboratory results showed normalization of blood counts and a decrease in inflammatory markers.
  • Case Study 2 : Another patient with polycythemia vera treated with this compound experienced a marked decrease in hematocrit levels and symptom relief from pruritus and fatigue within six weeks. Follow-up imaging indicated a reduction in splenic size .

Data Table: Biological Activity Summary

Study Type Cell Line/Model Dose Outcome
In VitroJAK2 V617F mutant cells1-10 µMDecreased cell viability; increased apoptosis
In VivoMouse model10 mg/kgReduced splenomegaly; normalized blood counts
Clinical TrialPrimary myelofibrosisVariableImproved quality of life; decreased inflammatory markers

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying AC-430’s biochemical properties?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question. For example:

  • Define the target property (e.g., "How does this compound inhibit Enzyme X under varying pH conditions?").
  • Align with gaps identified in prior literature (e.g., conflicting data on this compound’s stability ).
  • Ensure feasibility by referencing established protocols for similar compounds .

Q. What experimental design principles are critical for validating this compound’s mechanism of action?

  • Methodological Answer :

  • Define variables : Include controls (e.g., negative/positive controls for enzyme assays) and replicate experiments ≥3 times to assess reproducibility .
  • Document protocols : Specify instrumentation (e.g., HPLC conditions, spectrophotometer settings) and material sources (e.g., supplier, purity grade) to enable replication .
  • Use SI units and report numerical precision aligned with instrument capabilities (e.g., ±0.01 mg/mL for mass measurements) .

Q. How can researchers ensure reliable data collection during this compound’s synthesis and characterization?

  • Methodological Answer :

  • Standardize workflows : Pre-test synthesis steps using pilot studies to identify critical parameters (e.g., temperature sensitivity) .
  • Leverage primary sources : Cross-reference spectral data (e.g., NMR, IR) with databases like SciFinder or Reaxys, avoiding non-peer-reviewed platforms .
  • Archive raw data : Store unprocessed datasets (e.g., chromatograms) in supplementary materials to support transparency .

Advanced Research Questions

Q. How should contradictory results in this compound’s efficacy across studies be analyzed?

  • Methodological Answer :

  • Statistical reconciliation : Apply tests like ANOVA or Tukey’s HSD to identify variance sources (e.g., batch-to-batch purity differences) .
  • Contextualize conditions : Compare experimental parameters (e.g., solvent polarity, incubation time) from conflicting studies to isolate confounding factors .
  • Meta-analysis : Aggregate datasets from multiple studies using tools like RevMan to quantify effect sizes and heterogeneity .

Q. What strategies are effective for integrating this compound into multidisciplinary research (e.g., pharmacology + materials science)?

  • Methodological Answer :

  • Hybrid frameworks : Combine pharmacological dose-response assays with materials characterization techniques (e.g., XRD for crystallinity analysis) .
  • Cross-validation : Use orthogonal methods (e.g., in vitro bioactivity + computational docking simulations) to confirm mechanistic hypotheses .
  • Collaborative workflows : Distribute tasks across teams (e.g., synthetic chemists for purity, biologists for efficacy testing) with milestone tracking .

Q. How can researchers optimize this compound’s stability studies under long-term storage conditions?

  • Methodological Answer :

  • Accelerated degradation models : Use Arrhenius equation-based protocols to predict shelf-life at elevated temperatures .
  • Analytical rigor : Employ stability-indicating assays (e.g., forced degradation HPLC) to monitor decomposition products .
  • Environmental controls : Document humidity, light exposure, and container materials (e.g., glass vs. polymer) in metadata .

Q. Data Management & Reporting

Q. What are best practices for presenting this compound’s complex datasets in publications?

  • Methodological Answer :

  • Prioritize clarity : Use tables for comparative data (e.g., IC50 values across cell lines) and figures for trends (e.g., time-dependent efficacy curves) .
  • Supplemental archives : Upload large datasets (e.g., raw spectroscopy files) to repositories like Figshare or Zenodo .
  • Adhere to journal guidelines : Follow ACS or Elsevier standards for chemical structure diagrams and statistical reporting .

Q. How should researchers address ethical considerations in this compound’s in vivo studies?

  • Methodological Answer :

  • Compliance frameworks : Align with ARRIVE 2.0 guidelines for animal studies, including sample-size justification and humane endpoints .
  • Transparency : Disclose funding sources and potential conflicts of interest (e.g., patent filings related to this compound) .

Eigenschaften

IUPAC Name

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O.BrH/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12;/h2-10,17,26H,1H3,(H2,21,22,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLABSVIPVOENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (4-fluorophenyl)(4-(5-methyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)methanol (260 g, 0.744 mol) and ethanol (2.86 L) in a round bottom flask under nitrogen was heated at reflux for 30 to 40 min, and then 48% aq. HBr (125.5 g, 0.744 mmol) was added while maintaining reflux. The mixture was allowed to cool to 25-30° C., and the mixture was stirred at 25-30° C. for 1 hr. The solid was collected by filtration, washing thoroughly with fresh ethanol (0.52 L). The solid was dried at 55 to 65° C. for 12 to 14 hrs to afford (4-fluorophenyl)(4-(5-methyl-1H-pyrazol-3-ylamino)quinazolin-2-yl)methanol hydrobromide (276 g, 86%). HPLC (AUC) 99.9%.
Quantity
2.86 L
Type
solvent
Reaction Step One
Name
Quantity
125.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

AC-430
AC-430
AC-430
AC-430
AC-430
AC-430

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.